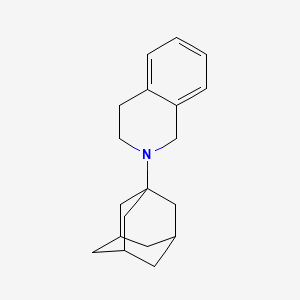![molecular formula C21H31N5O10 B13441045 (3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441045.png)
(3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with significant potential in various scientific fields. This compound features multiple hydroxyl groups, a purine base, and a unique oxane ring structure, making it a subject of interest in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the protection of hydroxyl groups, followed by the formation of the oxane ring. Subsequent steps involve the introduction of the purine base and the formation of the Z-configuration double bond. Common reagents used in these reactions include protecting agents like TBDMS (tert-butyldimethylsilyl) chloride, bases like sodium hydride, and coupling agents such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the Z-configuration can be reduced to a single bond.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (palladium on carbon) or reagents like NaBH4 (sodium borohydride) are employed.
Substitution: Reagents like SOCl2 (thionyl chloride) for halogenation or NH3 (ammonia) for amination are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bond can result in a fully saturated compound.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as hydrogels or polymers.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleosides and interfere with nucleic acid synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The pathways involved include the inhibition of DNA polymerase or reverse transcriptase enzymes.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Ribavirin: An antiviral drug with a similar ribose sugar structure.
Zidovudine: An antiretroviral medication with a similar nucleoside analog structure.
Uniqueness
What sets this compound apart is its unique oxane ring structure and the Z-configuration double bond, which confer specific chemical properties and biological activities not found in other similar compounds.
(3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H31N5O10 |
|---|---|
分子量 |
513.5 g/mol |
IUPAC名 |
(3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H31N5O10/c1-9(6-34-21-17(33)15(31)13(29)11(5-28)36-21)2-3-22-18-12-19(24-7-23-18)26(8-25-12)20-16(32)14(30)10(4-27)35-20/h2,7-8,10-11,13-17,20-21,27-33H,3-6H2,1H3,(H,22,23,24)/b9-2-/t10?,11-,13-,14-,15+,16-,17+,20+,21?/m0/s1 |
InChIキー |
MVMBTNNVZQRZQT-ZBTVWUNCSA-N |
異性体SMILES |
C/C(=C/CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H](C(O3)CO)O)O)/COC4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O |
正規SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)COC4C(C(C(C(O4)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)
![3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride](/img/structure/B13440972.png)
![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
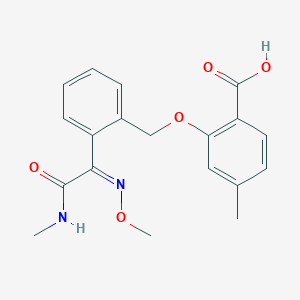
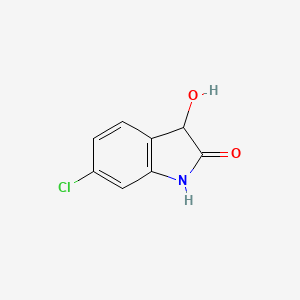
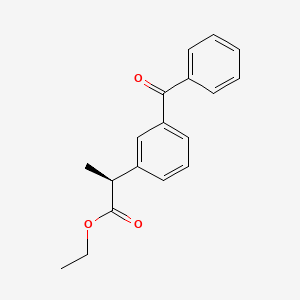

![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)


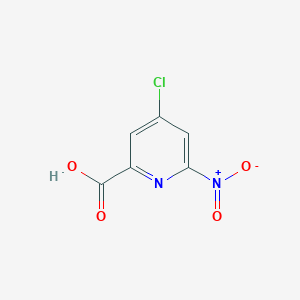
![(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B13441029.png)
![4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol](/img/structure/B13441039.png)
